methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran Moiety: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran, typically through an acid-catalyzed reaction.
Coupling with Benzoate Ester: The final step involves the coupling of the pyrazole derivative with methyl 4-isocyanatobenzoate under mild conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydro-2H-pyran moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, while the benzoate ester may facilitate membrane permeability. The tetrahydro-2H-pyran moiety can provide additional stability or specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- Methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)phenylacetate
- Methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzenesulfonate
Uniqueness
The uniqueness of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPIZOQOHGKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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